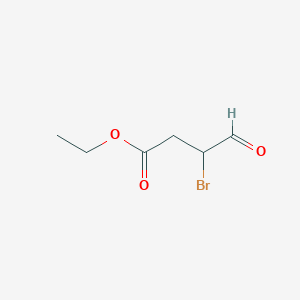![molecular formula C16H18N4 B6463364 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane CAS No. 2640947-85-7](/img/structure/B6463364.png)
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring, both of which are common structures in many biologically active compounds . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, and the introduction of the azabicyclo[2.2.1]heptane group. One possible method for the synthesis of pyrimidine derivatives involves the reaction of an amidine with a β-dicarbonyl compound . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would contain a pyrimidine ring and a pyridine ring, both of which are aromatic and planar. The azabicyclo[2.2.1]heptane group would add a three-dimensional aspect to the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
As a complex organic molecule, “this compound” would be expected to undergo a variety of chemical reactions. The pyrimidine and pyridine rings could potentially undergo electrophilic aromatic substitution reactions, while the azabicyclo[2.2.1]heptane group could potentially undergo reactions at the bridgehead carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of functional groups within the molecule .Wissenschaftliche Forschungsanwendungen
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of complexes with metal ions, enabling the study of their structure and reactivity. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the study of the mechanism of action of these compounds. Additionally, it has been used as a reagent in the synthesis of other organic compounds, and in the study of their reactivity.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . This suggests that the compound might interact with its targets to inhibit certain processes related to fibrosis.
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might affect the collagen synthesis pathway, leading to its anti-fibrotic effects.
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have a significant impact on cellular processes related to fibrosis.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific cell types they are tested on .
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has several advantages when used in laboratory experiments. It is a relatively stable compound and is not easily degraded by light or heat. Additionally, it is easily soluble in common organic solvents, such as methanol, acetonitrile, and dimethylformamide. However, it is also important to note that the compound is sensitive to air and moisture and should be stored in an airtight container in a cool, dry place.
Zukünftige Richtungen
There are a number of possible future directions for research involving 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane. These include further investigation into the formation of complexes with metal ions and their reactivity, as well as the synthesis of other organic compounds using the compound as a reagent. Additionally, further research into its biochemical and physiological effects could be conducted, as well as its potential use in drug discovery and development. Finally, further research into the synthesis of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane could be conducted, with the aim of developing more efficient and cost-effective methods.
Synthesemethoden
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane can be synthesized via a number of methods. One such method involves the reaction of 3-methylpyridine-2-carboxylic acid with 2-amino-5-chloropyrimidine in the presence of an acid catalyst. This reaction produces a mixture of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane and its isomer, 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[3.3.1]nonane. The mixture can then be separated by column chromatography and the desired compound isolated.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHZXKUOPILHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)
![methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463287.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)


![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![2-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463378.png)